4-(Aminomethyl)-2,3-difluorobenzonitrile
Description
4-(Aminomethyl)-2,3-difluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an aminomethyl group at the 4-position and fluorine atoms at the 2- and 3-positions. Fluorinated benzonitriles are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which enhance binding affinity and metabolic stability .
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4-(aminomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2H,3,11H2 |
InChI Key |
KYULWXYNLJVYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-difluorobenzonitrile typically involves the introduction of the aminomethyl group to a difluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable aminomethylating agent reacts with 2,3-difluorobenzonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,3-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)-2,3-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,3-difluorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group can enhance its binding affinity and specificity towards these targets. The difluorobenzonitrile core can contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-(Aminomethyl)-2,3-difluorobenzonitrile with its closest analogs:
Key Differences and Implications
Fluorine Substitution Patterns: The 2,3-difluoro substitution in the target compound introduces steric and electronic effects distinct from mono-fluoro analogs. In contrast, 4-Amino-2,5-difluorobenzonitrile replaces the aminomethyl group with a primary amine, altering its reactivity in nucleophilic substitutions .
Functional Group Reactivity: The aminomethyl group (-CH₂NH₂) in this compound enables participation in condensation and cyclization reactions, similar to its use in synthesizing pyrazolo[4,3-d]pyrimidines (e.g., compounds 14a,b in ). Ethoxy-substituted analogs (e.g., 4-Ethoxy-2,3-difluorobenzonitrile) prioritize ether-linked modifications, which are less reactive toward nucleophiles but enhance lipophilicity .
Pharmacological Relevance: Fluorinated benzonitriles with aminomethyl groups are often explored as kinase inhibitors or GPCR modulators. For example, GLPG-0492 () shares a trifluoromethylbenzonitrile core, highlighting the importance of fluorine in bioactivity . Safety data for 4-(Aminomethyl)-3-fluorobenzonitrile (CAS 701264-00-8) indicate moderate hazards under GHS guidelines, suggesting similar precautions for the 2,3-difluoro derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
